dTAG-13 is a heterobifunctional molecule engineered for targeted protein degradation. It functions as a PROTAC (proteolysis targeting chimera), bridging an interaction between a target protein fused to an FKBP12F36V domain and the E3 ubiquitin ligase complex. This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome. dTAG-13 plays a critical role in scientific research by facilitating rapid, reversible, and conditional depletion of specific proteins, allowing researchers to study protein function and downstream effects. [, , ]
FKBP12 PROTAC dTAG-13 is a specialized chemical compound designed for the targeted degradation of proteins, specifically those tagged with the mutant FKBP12 F36V. This compound is part of the degradation tag (dTAG) system, which allows for rapid and selective protein degradation in both in vitro and in vivo settings. The mechanism involves the binding of dTAG-13 to FKBP12 F36V and cereblon, an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This method provides a powerful alternative to traditional genetic methods for protein validation and functional studies.
FKBP12 PROTAC dTAG-13 is classified as a heterobifunctional degrader. It is synthesized to selectively target FKBP12 F36V fusion proteins, which can be expressed in cells through genome engineering techniques such as CRISPR. The compound is commercially available from various suppliers, including Tocris Bioscience and MedchemExpress, under the CAS number 2064175-41-1 .
The synthesis of FKBP12 PROTAC dTAG-13 typically involves a multi-step organic synthesis approach. The key components include:
The synthesis process often employs standard organic chemistry techniques such as coupling reactions, purification via chromatography, and characterization through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product .
The molecular structure of FKBP12 PROTAC dTAG-13 consists of three main components:
The primary chemical reaction involving FKBP12 PROTAC dTAG-13 is its interaction with FKBP12 F36V and cereblon:
This process relies on the ubiquitin-proteasome system, where ubiquitin molecules are conjugated to target proteins, marking them for degradation . The efficiency of this reaction can vary based on concentration and cellular context.
The mechanism of action for FKBP12 PROTAC dTAG-13 involves several key steps:
Studies indicate that treatment with dTAG-13 leads to rapid degradation (within hours) of FKBP12 F36V-tagged proteins in various cellular contexts . The selectivity for mutant over wild-type proteins minimizes off-target effects.
FKBP12 PROTAC dTAG-13 is typically presented as a solid or powder form, stable under standard laboratory conditions. Its solubility in various solvents can influence its application in biological assays.
The compound exhibits properties typical of small molecules used in biochemical applications:
Relevant data regarding its stability and reactivity under different conditions would be essential for practical applications but are not detailed in available sources .
FKBP12 PROTAC dTAG-13 has significant applications in scientific research:
Research utilizing dTAG-13 has demonstrated its utility across various biological contexts, including studies on oncogenes, transcription factors, and chromatin regulators .
The development of heterobifunctional degraders represents a paradigm shift in chemical biology, moving beyond traditional occupancy-based inhibition to event-driven pharmacology. PROTACs (PROteolysis-TArgeting Chimeras) are engineered molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, forming a ternary complex that triggers ubiquitin-dependent degradation via the proteasome. This approach offers several advantages: it targets proteins traditionally considered "undruggable," achieves catalytic degradation rather than stoichiometric inhibition, and can eliminate both enzymatic and scaffolding functions of multifunctional proteins [2] [6]. The first-generation PROTACs demonstrated proof-of-concept but faced challenges with cellular permeability, molecular weight, and pharmacokinetic properties. Key innovations included the use of small-molecule E3 ligands like thalidomide analogs (targeting cereblon/CRBN) and VHL ligands, significantly improving drug-like properties and enabling in vivo applications [2] [6].
The clinical validation of PROTACs emerged with compounds targeting the BET bromodomain proteins (BRD2/3/4), leading to potent degradation and anti-proliferative effects in cancer models. However, a significant limitation remained: each PROTAC required bespoke optimization of target-binding ligands, making the platform resource-intensive for novel targets. This bottleneck motivated the development of generalizable degradation systems that could be rapidly applied to multiple targets without extensive medicinal chemistry optimization [2] [6].
Table 1: Key Milestones in PROTAC Development
Time Period | Technology Generation | Key Features | Limitations |
---|---|---|---|
Early 2000s | Peptide-based PROTACs | Used peptide ligands for E3 ligase recruitment; demonstrated proof-of-concept | Poor cellular permeability; high molecular weight |
2010-2015 | Small-molecule PROTACs | Incorporated small-molecule E3 ligands (e.g., VHL or CRBN binders); improved permeability | Still required target-specific ligand optimization |
2018-Present | dTAG system | FKBP12F36V-directed; single degrader for multiple fusion proteins | Requires genetic fusion; potential basal degradation |
Traditional approaches for probing protein function suffer from temporal and mechanistic constraints that limit biological insight. Genetic knockout or CRISPR/Cas9-mediated gene disruption causes permanent protein loss during development, potentially inducing compensatory adaptations that mask true phenotypic consequences. RNA interference (RNAi) exhibits incomplete knockdown, delayed kinetics (hours to days), and significant off-target effects due to miRNA-like seed sequence activity [2]. Both methods disrupt gene expression, confounding interpretation when the immediate consequences of protein loss are of interest – particularly for rapidly turning over proteins or acute signaling events [2] [6].
Small-molecule inhibitors offer temporal control but face limitations: 1) Target selectivity: Many inhibitors lack absolute specificity, especially for proteins with conserved functional domains (e.g., kinase ATP-binding sites), leading to confounding off-target effects; 2) Functional incompleteness: Inhibitors block specific activities (e.g., enzymatic function) but leave scaffolding or protein-interaction domains intact, potentially resulting in misleading phenotypes; 3) Resistance development: Chronic inhibition often selects for resistance mutations, limiting long-term functional studies; and 4) Pharmacological ceiling: Efficacy is limited by achievable drug concentrations and target occupancy [2] [6]. For example, BET bromodomain inhibitors like JQ1 bind BRD4 but also BRD2/3/BRDT, complicating phenotypic attribution. Degradation of BRD4 via PROTACs revealed a superior anti-proliferative effect compared to inhibition alone, highlighting functional non-equivalence between inhibition and degradation [2] [5].
Table 2: Comparison of Protein Perturbation Strategies
Strategy | Temporal Resolution | Mechanistic Precision | Key Limitations | Applications |
---|---|---|---|---|
Genetic Knockout/Knockdown | Low (days-weeks) | Low (gene-level) | Developmental compensation; indirect effects; irreversible | Study of essential genes; long-term effects |
Small-Molecule Inhibition | Moderate (minutes-hours) | Moderate (domain-specific) | Off-target binding; incomplete functional blockade; resistance | Acute signaling studies; pharmacodynamics |
PROTAC Degradation | High (minutes-hours) | High (protein-level removal) | Requires ligand discovery; hook effect; molecular size | Target validation; eliminating scaffolding functions |
dTAG System | Very High (minutes) | Very High (fusion-specific) | Requires genetic fusion; E3 ligase dependency | Immediate consequences of protein loss; complex phenotypes |
The dTAG (degradation tag) system emerged to address the temporal lag of genetic methods and the selectivity limitations of small molecules and conventional PROTACs. Its core innovation lies in decoupling the target-binding component from the degrader molecule. Instead of developing a new PROTAC for each target, dTAG uses a single, well-characterized degrader molecule (dTAG-13) that targets an engineered fusion tag – FKBP12F36V [2] [5] [6].
The system leverages a highly specific point mutation (F36V) in the human FKBP12 protein. This mutation creates a "bumped" hydrophobic pocket that can be selectively engaged by a synthetic ligand (AP1867 derivative) while avoiding binding to the abundant wild-type FKBP12 (FKBP12WT). dTAG-13 is a heterobifunctional molecule comprising: 1) An FKBP12F36V-binding moiety derived from AP1867; 2) A cereblon (CRBN)-binding immunomodulatory imide drug (IMiD) derivative (e.g., pomalidomide analog); and 3) A linker connecting these two ligands [1] [2] [8]. This design enables dTAG-13 to selectively recruit FKBP12F36V-tagged proteins to the CRL4^CRBN E3 ubiquitin ligase complex, triggering their ubiquitination and proteasomal degradation [2] [5].
Key advantages of the dTAG platform include:
Table 3: Key dTAG Molecules and Their Properties
dTAG Molecule | E3 Ligase Recruited | FKBP12F36V Affinity (nM) | FKBP12WT Affinity (nM) | Selectivity (F36V/WT) | Linker/Substitution | Primary Application |
---|---|---|---|---|---|---|
dFKBP-1 (1) | CRBN | ~50 | ~50 | 1x | Meta | Proof-of-concept |
dTAG-7 (2) | CRBN | 12 | >1000 | >83x | Ortho | Initial selective degrader |
dTAG-13 (3) | CRBN | 8 | >1000 | >125x | Ortho | Standard for most studies |
dTAG-48 (4) | CRBN | 5 | 50 | 10x | Meta | Less selective |
dTAGV-1 | VHL | 10 | >1000 | >100x | Ortho | Degrades CRBN-recalcitrant fusions |
The ortho-substituted dTAG-13 emerged as the lead molecule due to its superior selectivity profile. Biochemical characterization using AlphaScreen proximity assays confirmed that dTAG-7 and dTAG-13 (ortho-substituted) potently displaced a biotinylated FKBP12F36V ligand (IC₅₀ < 50 nM) while showing negligible activity against FKBP12WT. In contrast, meta-substituted analogs (dTAG-48, dTAG-51) exhibited significant off-target binding to FKBP12WT [2]. Importantly, dTAG-13 induced minimal degradation of the CRBN neosubstrate IKZF1 compared to lenalidomide or pomalidomide, further highlighting its selectivity [2]. This combination of rapid kinetics, genetic flexibility, and selectivity established dTAG as a powerful tool for target validation and dissecting acute protein function in complex biological systems [2] [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0